

# A Comparative Selectivity Profile of the Mitochondrial Complex I Inhibitor BAY-179

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: BAY-179

Cat. No.: B15577726

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This guide provides a detailed comparison of the selectivity profile of **BAY-179**, a potent and selective inhibitor of mitochondrial Complex I, with other well-known Complex I inhibitors. The information presented is intended to assist researchers in selecting the most appropriate chemical probe for their studies.

## Mitochondrial Electron Transport Chain and the Role of Complex I

Mitochondrial Complex I, also known as NADH:ubiquinone oxidoreductase, is the first and largest enzyme of the electron transport chain (ETC) located in the inner mitochondrial membrane. It plays a crucial role in cellular respiration by oxidizing NADH and transferring electrons to ubiquinone. This process contributes to the generation of a proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis.<sup>[1]</sup> Inhibition of Complex I disrupts this process, leading to decreased ATP production and cellular dysfunction.

Caption: The mitochondrial electron transport chain.

## Comparative Selectivity Profile

**BAY-179** is a highly potent and selective inhibitor of mitochondrial Complex I.<sup>[2]</sup> Its selectivity has been demonstrated against other complexes of the oxidative phosphorylation system. This

section compares the selectivity profile of **BAY-179** with other commonly used Complex I inhibitors: Rotenone, Piericidin A, and IACS-010759.

Table 1: On-Target Potency (Mitochondrial Complex I)

Compound	Target	IC50 (Human)	IC50 (Mouse)	IC50 (Rat)	IC50 (Dog)
BAY-179	Complex I	79 nM[2]	38 nM[2]	27 nM[2]	47 nM[2]
Rotenone	Complex I	~20 nM	-	-	-
Piericidin A	Complex I	~10 nM	-	-	-
IACS-010759	Complex I	<10 nM[3]	-	-	-

Table 2: Selectivity Against Other Mitochondrial Respiratory Chain Complexes

Compound	Complex II (IC50)	Complex III (IC50)	Complex IV (IC50)	Complex V (IC50)
Analog of BAY-179	> 30 µM[4]	> 30 µM[4]	> 30 µM[4]	> 30 µM[4]
Rotenone	-	-	-	-
Piericidin A	-	-	-	-
IACS-010759	Highly Selective	-	-	-

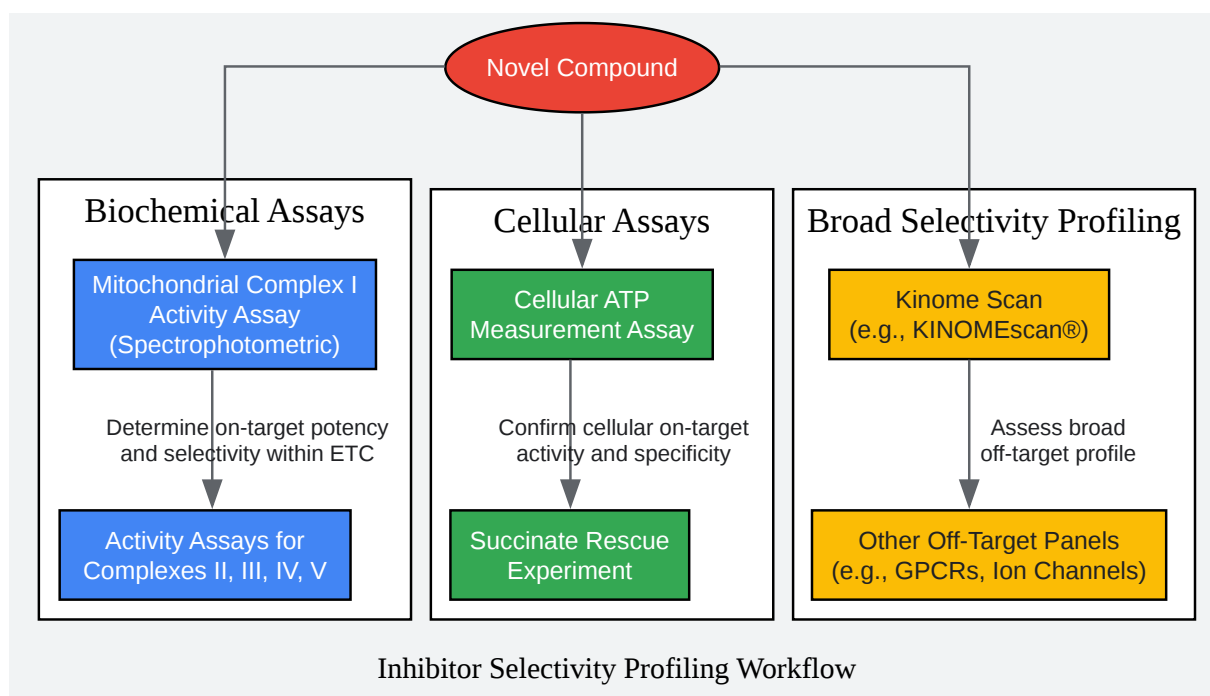
Table 3: Known Off-Target Activities

Compound	Known Off-Target Effects
BAY-179	Publicly available broad-panel screening data (e.g., kinome scan) is limited.
Rotenone	Known to have off-target effects, including microtubule disruption. <a href="#">[2]</a>
Piericidin A	Primarily known as a Complex I inhibitor; comprehensive off-target profile is not widely published.
IACS-010759	Described as a highly selective Complex I inhibitor. <a href="#">[5]</a>

Note: A direct head-to-head comparison of the kinome-wide selectivity for all compounds in this table from a single study is not publicly available. The data presented is compiled from various sources. Researchers should consider comprehensive selectivity profiling for their specific experimental context.

## Experimental Workflow for Assessing Inhibitor Selectivity

The following diagram illustrates a general workflow for characterizing the selectivity of a novel mitochondrial Complex I inhibitor.



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- To cite this document: BenchChem. [A Comparative Selectivity Profile of the Mitochondrial Complex I Inhibitor BAY-179]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15577726#comparing-the-selectivity-profile-of-bay-179]

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